Tert-butyl 3-hydroxytetradecanoate

Description

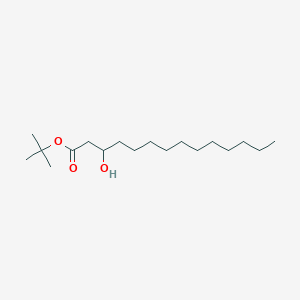

Tert-butyl 3-hydroxytetradecanoate (CAS: N/A) is a synthetic ester derivative of 3-hydroxytetradecanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a tert-butyl ester moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of lipid A analogs for self-adjuvanting cancer vaccines . Its tert-butyl group enhances steric protection, improving stability during chemical reactions . While 3-hydroxytetradecanoic acid derivatives are naturally found in microbial polyhydroxyalkanoates (PHAs), the tert-butyl ester form is predominantly synthetic, emphasizing its role as a controlled intermediate in laboratory settings .

Properties

CAS No. |

88271-09-4 |

|---|---|

Molecular Formula |

C18H36O3 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

tert-butyl 3-hydroxytetradecanoate |

InChI |

InChI=1S/C18H36O3/c1-5-6-7-8-9-10-11-12-13-14-16(19)15-17(20)21-18(2,3)4/h16,19H,5-15H2,1-4H3 |

InChI Key |

YZKBUDROMWIDFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features

- Tert-butyl 3-hydroxytetradecanoate: Contains a 14-carbon chain with a hydroxyl group at position 3 and a tert-butyl ester at the carboxyl terminus. The tert-butyl group (C₄H₉) introduces steric bulk, influencing reactivity and solubility .

- Methyl 3-hydroxytetradecanoate: Features a methyl ester (C₁H₃) instead of tert-butyl. This simpler ester is commonly identified in bacterial PHAs via FTIR, with characteristic C=O stretching at 1,733 cm⁻¹ and O-H stretching at 3,437 cm⁻¹ .

- 3-Hydroxytetradecanoic acid: The free acid form, lacking an ester group, is a minor component in PHAs from Pseudomonas putida and Fusobacterium species .

Table 1: Functional Group Comparison

This compound

Synthesized via reduction of a sulfated intermediate (S4) using NaBH₄ in DMF, followed by column chromatography purification. The tert-butyl group is retained to protect the ester during subsequent reactions, as demonstrated in lipid A analog synthesis .

Methyl 3-Hydroxytetradecanoate

Produced naturally by Pseudomonas aeruginosa during PHA biosynthesis. Commercially available as a high-purity standard (98%) for analytical applications .

3-Hydroxytetradecanoic Acid

A trace component in medium-chain-length PHAs (mcl-PHAs), constituting <5% of monomers in P. putida grown on gluconate . Its low abundance contrasts with more prevalent monomers like 3-hydroxyoctanoate (C8) and 3-hydroxydecanoate (C10) .

Stability and Handling Considerations

Tert-butyl esters generally require stringent storage conditions (dry, inert atmosphere) to prevent hydrolysis, unlike methyl esters, which are more stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.